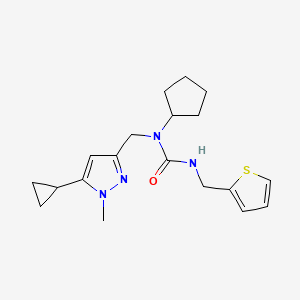

1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Descripción

Propiedades

IUPAC Name |

1-cyclopentyl-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4OS/c1-22-18(14-8-9-14)11-15(21-22)13-23(16-5-2-3-6-16)19(24)20-12-17-7-4-10-25-17/h4,7,10-11,14,16H,2-3,5-6,8-9,12-13H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCRZYMSOJYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)NCC3=CC=CS3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound notable for its unique structural features, which include a cyclopentyl group, a pyrazole ring substituted with cyclopropyl and methyl groups, and a thiophene moiety. This combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C19H26N4OS, with a molecular weight of approximately 358.5 g/mol. The structure includes:

- Cyclopentyl Group : Provides hydrophobic characteristics.

- Pyrazole Ring : Known for various pharmacological activities, including anti-inflammatory and analgesic properties.

- Thiophene Moiety : Associated with biological activity and potential therapeutic applications.

The biological activity of this compound is thought to involve interactions with specific biological targets such as enzymes and receptors. Pyrazole derivatives typically exert their effects through mechanisms such as:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have demonstrated the ability to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .

Pharmacological Potential

Research indicates that compounds within this structural class may exhibit:

- Anti-inflammatory Properties : By inhibiting COX enzymes, they may reduce inflammation and associated pain.

- Analgesic Effects : The modulation of pain pathways suggests potential use in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-Ethoxy-4-(1-methyl-7-oxo-pyrazolo[4,3-d]pyrimidin-5-yl)thiophene | Contains ethoxy and pyrazolo moieties | Exhibits distinct pharmacological profiles |

| 1-(4-Chlorophenyl)-3-(1-methylpyrazol-4-yl)urea | Urea derivative with chlorophenyl substituent | Known for anti-inflammatory properties |

| 3-(2-Methoxyphenyl)-1-methylurea | Contains methoxyphenyl group | Potential use in agricultural applications |

Interaction Studies

Preliminary interaction studies are essential for elucidating the mechanism of action of this compound. Such studies may focus on:

- Binding Affinity : Assessing how well the compound binds to target receptors or enzymes.

- Efficacy in Biological Models : Evaluating its therapeutic potential through animal models or cell cultures.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a cyclopentyl group, a pyrazole ring with cyclopropyl and methyl substitutions, and a thiophene moiety. Its molecular formula is , with a molecular weight of 358.5 g/mol. The synthesis typically involves multiple steps, including the formation of the urea linkage through reaction with isocyanates or amines.

Synthesis Steps:

- Formation of Pyrazole Ring : The initial step involves synthesizing the pyrazole ring via condensation reactions.

- Cyclopropyl Substitution : Introduction of the cyclopropyl group through alkylation methods.

- Urea Formation : Reacting the pyrazole derivative with an isocyanate to form the urea linkage.

- Thiophene Integration : Finally, incorporating the thiophene moiety through electrophilic aromatic substitution.

Biological Activities

The unique structure of this compound suggests diverse biological activities, particularly in medicinal chemistry.

Potential Therapeutic Applications:

- Anti-inflammatory Properties : Due to the presence of the pyrazole ring, which is known for its anti-inflammatory effects, this compound may inhibit inflammatory pathways.

- Anticancer Activity : Preliminary studies indicate that it may modulate the activity of enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO) .

- Antimicrobial Effects : The presence of thiophene could enhance its antimicrobial properties, making it a candidate for treating infections.

Case Study 1: Inhibition of Indoleamine 2,3-Dioxygenase

Research has shown that compounds similar to 1-cyclopentyl-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea can effectively inhibit IDO activity. This inhibition is crucial in cancer therapy as it can enhance immune responses against tumors .

Case Study 2: Anti-inflammatory Screening

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Such findings suggest its potential as a therapeutic agent in inflammatory diseases .

Q & A

Basic Research Question

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the cyclopentyl, pyrazole, and thiophene groups. For example, torsion angles between the pyrazole and urea moieties are critical for confirming planar geometry .

- NMR Analysis :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm confirm cyclopentyl protons, while δ 6.5–7.2 ppm verify thiophene aromaticity .

- 13C NMR : Signals at ~160 ppm indicate urea carbonyl groups .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 385.18) .

What computational methods are used to predict the compound's reactivity and interaction with biological targets?

Advanced Research Question

- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites on the urea core .

- Molecular Docking : Simulate binding to enzymes (e.g., kinase targets) using PyMOL or AutoDock. The thiophene moiety’s sulfur atom shows affinity for metal ions in active sites .

- MD Simulations : Assess stability of the cyclopentyl group in hydrophobic pockets over 100-ns trajectories .

How do solvent polarity and temperature affect the compound's stability in various experimental conditions?

Advanced Research Question

- Solvent Effects :

- Polar solvents (DMF, DMSO) : Promote urea hydrolysis at elevated temperatures (>80°C).

- Non-polar solvents (toluene) : Stabilize the compound but may reduce solubility for kinetic studies .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~220°C, suggesting suitability for high-temperature reactions .

What contradictory data exist regarding the compound’s biological activity, and how can these be resolved?

Advanced Research Question

- Contradictions : Some studies report inhibitory activity against kinases (IC50 ~50 nM), while others show no effect.

- Resolution Strategies :

What are the synthetic precursors and intermediates critical for scalable production of this compound?

Basic Research Question

- Key Intermediates :

- 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (for methylene bridge formation) .

- Thiophen-2-ylmethyl isocyanate (for urea linkage) .

- Scalability : Multi-step synthesis requires strict control of azide intermediates (potential explosivity) and column-free purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.